In-Depth Technical Guide: 4-(6-Bromopyridin-2-yl)benzaldehyde
In-Depth Technical Guide: 4-(6-Bromopyridin-2-yl)benzaldehyde
CAS Number: 588727-65-5
This technical guide provides a comprehensive overview of 4-(6-bromopyridin-2-yl)benzaldehyde, a key building block in contemporary drug discovery and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.
Core Properties and Data
4-(6-Bromopyridin-2-yl)benzaldehyde is a bifunctional organic compound featuring a bromopyridine moiety and a benzaldehyde group. This unique structure makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics.
| Property | Value | Reference |
| CAS Number | 588727-65-5 | [1][2][3][4] |
| Molecular Formula | C₁₂H₈BrNO | [1][2][3][4] |
| Molecular Weight | 262.1 g/mol | [1] |
| Purity | ≥95% - 98% | [2][3] |
| Appearance | White to off-white solid | |
| Storage | Room temperature, sealed under inert gas (Nitrogen or Argon) at 2-8°C | [1][2] |
Synthesis and Experimental Protocols
The primary synthetic route for 4-(6-bromopyridin-2-yl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[5]
General Suzuki-Miyaura Coupling Protocol
This protocol outlines a general procedure for the synthesis of 2-arylpyridines, which can be adapted for the synthesis of 4-(6-bromopyridin-2-yl)benzaldehyde.
Reactants:
-
2-Bromopyridine derivative (e.g., 2,6-dibromopyridine)
-
Arylboronic acid or ester (e.g., 4-formylphenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃)[7]
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄, Na₃PO₄)[7]
Experimental Setup:
-
To a pressure flask or Schlenk tube equipped with a stir bar, add the 2-bromopyridine derivative, the arylboronic acid or ester, and the base under an argon atmosphere.[8]
-
Add the anhydrous solvent and water (if applicable) and sparge the mixture with argon for 10-15 minutes.[8]
-
Add the palladium catalyst to the mixture and continue to sparge with argon for an additional 10 minutes.[8]
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110°C) overnight or until completion, as monitored by an appropriate analytical technique (e.g., GC, TLC, LC-MS).[7][8]
Purification:
Upon completion, the reaction mixture is cooled to room temperature. The crude product can be purified using standard techniques such as column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of 4-(6-Bromopyridin-2-yl)benzaldehyde via Suzuki-Miyaura coupling.
Applications in Drug Discovery and Materials Science
4-(6-Bromopyridin-2-yl)benzaldehyde is a versatile building block with significant applications in medicinal chemistry and materials science.
Targeted Protein Degradation (TPD)
A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[9][10]
The 4-(6-bromopyridin-2-yl)benzaldehyde scaffold can be incorporated into PROTACs that target a variety of proteins implicated in diseases such as cancer and neurodegenerative disorders.[11][12] The aldehyde functionality provides a convenient handle for further chemical modification and linker attachment, while the bromopyridine moiety can be a key interacting group with the target protein or can be further functionalized.
PROTAC Mechanism of Action
Caption: Simplified signaling pathway of PROTAC-mediated targeted protein degradation.
Other Medicinal Chemistry Applications
The benzaldehyde scaffold is a common feature in molecules with biological activity. For instance, derivatives of benzaldehyde have been explored as inhibitors of enzymes like aldehyde dehydrogenases (ALDH), which are overexpressed in certain cancers.
Materials Science
The conjugated π-system of 4-(6-bromopyridin-2-yl)benzaldehyde makes it a candidate for use in the development of organic electronic materials. Such compounds can be incorporated into polymers or small molecules for applications in organic light-emitting diodes (OLEDs) and organic semiconductors.
Safety and Handling
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 4-(6-bromopyridin-2-yl)benzaldehyde. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).
References
- 1. calpaclab.com [calpaclab.com]
- 2. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 3. appretech.com [appretech.com]
- 4. 588727-65-5 CAS MSDS (4-(6-BROMOPYRIDIN-2-YL)BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTACs (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances of PROTACs technology in neurodegenerative diseases - Arabian Journal of Chemistry [arabjchem.org]
